molecular formula C27H27N5O5 B298775 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide

カタログ番号 B298775
分子量: 501.5 g/mol
InChIキー: JCZDZXYDINPRDU-RCCKNPSSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide, also known as CEP-701, is a small molecule inhibitor that targets the tyrosine kinase receptor FLT3. FLT3 is commonly overexpressed in acute myeloid leukemia (AML) and is associated with poor prognosis. CEP-701 has been studied extensively for its potential as a therapeutic agent in the treatment of AML.

作用機序

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide targets the FLT3 receptor, which is commonly overexpressed in AML. FLT3 signaling is involved in cell proliferation, survival, and differentiation. Inhibition of FLT3 signaling by 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide leads to decreased cell proliferation and induction of apoptosis in AML cells.
Biochemical and Physiological Effects
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been shown to inhibit FLT3 signaling and induce apoptosis in AML cells. In addition, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been shown to inhibit angiogenesis and tumor growth in preclinical models of AML.

実験室実験の利点と制限

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide is a potent inhibitor of FLT3 signaling and has been extensively studied in preclinical models of AML. However, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has also been shown to have off-target effects on other kinases, which may limit its use in certain experimental settings.

将来の方向性

For the study of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide include the development of more potent and selective FLT3 inhibitors, the evaluation of combination therapies with other targeted agents, and the identification of biomarkers that can predict response to treatment with 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide. In addition, the use of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide in other hematologic malignancies and solid tumors is an area of active investigation.

合成法

The synthesis of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide involves several steps, including the reaction of 3-nitro-4-(4-morpholinyl)aniline with 2,5-dimethylpyrrole-3-carboxaldehyde to form an intermediate, which is then reacted with 4-methoxyphenylacetic acid and cyanoacetic acid to yield the final product.

科学的研究の応用

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential as a therapeutic agent in the treatment of AML. In preclinical studies, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been shown to inhibit FLT3 signaling and induce apoptosis in AML cells. Clinical trials have also been conducted to evaluate the safety and efficacy of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide in AML patients.

特性

製品名

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide

分子式

C27H27N5O5

分子量

501.5 g/mol

IUPAC名

(E)-2-cyano-3-[2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C27H27N5O5/c1-18-14-20(15-21(17-28)27(33)29-22-4-7-24(36-3)8-5-22)19(2)31(18)23-6-9-25(26(16-23)32(34)35)30-10-12-37-13-11-30/h4-9,14-16H,10-13H2,1-3H3,(H,29,33)/b21-15+

InChIキー

JCZDZXYDINPRDU-RCCKNPSSSA-N

異性体SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)OC

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC

正規SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。